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Compound of Interest

Compound Name: Fluopsin C

Cat. No.: B14170345 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the production and purification of Fluopsin C, a

potent copper-containing antimicrobial compound. The protocols are based on established

methodologies for the cultivation of producing microorganisms and the subsequent isolation

and purification of the target compound.

Introduction
Fluopsin C is a low-molecular-weight organocopper secondary metabolite produced by some

bacteria of the genera Pseudomonas and Streptomyces.[1][2] First identified in 1970, it

appears as dark-green prismatic crystals and exhibits strong, broad-spectrum antimicrobial

activity against various human and plant pathogens, including multidrug-resistant strains.[1][3]

[4] Its production is notably induced by the presence of copper ions in the culture medium.[1]

The primary mechanism of action of Fluopsin C involves the disruption of the cytoplasmic

membrane in both Gram-positive and Gram-negative bacteria.[5][6] This document outlines the

protocols for the production of Fluopsin C using Pseudomonas aeruginosa and its subsequent

purification.

Production of Fluopsin C
The production of Fluopsin C is typically carried out by fermentation of Pseudomonas

aeruginosa, with the LV strain being one of the most studied.[1][5] The key to successful
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production is the supplementation of the culture medium with copper, which triggers the

expression of the flc gene cluster responsible for Fluopsin C biosynthesis.[1][7]

Table 1: Culture Conditions for Pseudomonas aeruginosa LV Strain for Fluopsin C Production

Parameter Value/Condition Reference

Microorganism
Pseudomonas aeruginosa LV

strain
[8]

Activation Step

Medium
Nutrient Agar + 100 mg/L

CuCl₂ · 2H₂O
[8]

Incubation
Two consecutive cultures: 48 h

then 24 h at 28 °C
[8]

Fermentation Step

Inoculum Preparation
Resuspend colonies in 0.85%

(w/v) NaCl to OD₅₉₀nm of 0.09
[4]

Production Medium

Nutrient Broth + Copper

Chloride (g/L): Peptone 2.0;

Meat Extract 1.2; CuCl₂·2H₂O

0.03

[4]

Inoculation Volume
0.01% (v/v) of the adjusted cell

suspension
[4]

Incubation Time 8 days [4]

Temperature 28 °C [4]

Agitation 170 rpm in an orbital shaker [4]

pH 6.8 ± 0.2 [4]

Experimental Protocol: Fermentation of P. aeruginosa for Fluopsin C Production

Activation of Culture:
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1. Streak the Pseudomonas aeruginosa LV strain on Nutrient Agar plates supplemented with

100 mg/L of CuCl₂ · 2H₂O.

2. Incubate at 28 °C for 48 hours.

3. Perform a second subculture on a fresh plate of the same medium and incubate at 28 °C

for 24 hours.[8]

Inoculum Preparation:

1. Harvest colonies from the activation plate and resuspend them in a sterile 0.85% (w/v)

NaCl solution.

2. Adjust the cell density to an optical density at 590 nm (OD₅₉₀nm) of 0.09.[4]

Production Fermentation:

1. Prepare the production medium (Nutrient Broth with 0.03 g/L CuCl₂·2H₂O, pH 6.8).

2. Inoculate the production medium with 0.01% (v/v) of the prepared inoculum.

3. Incubate the culture at 28 °C with agitation at 170 rpm for 8 days.[4]

Harvesting:

1. After incubation, harvest the fermentation broth by centrifugation at 9,000 rpm and 4 °C for

15 minutes to separate the cell-free supernatant from the bacterial cells.[4] The

supernatant contains the secreted Fluopsin C.
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Fluopsin C Production Workflow

Culture Activation
(P. aeruginosa LV on Nutrient Agar + CuCl2)

Inoculum Preparation
(OD590nm = 0.09)

Production Fermentation
(Nutrient Broth + CuCl2, 8 days, 28°C, 170 rpm)

Harvesting
(Centrifugation at 9,000 rpm)

Cell-Free Supernatant
(Contains Fluopsin C)

Click to download full resolution via product page

Fluopsin C Production Workflow

Purification of Fluopsin C
The purification of Fluopsin C from the fermentation supernatant involves several steps,

including acidification, drying, solvent extraction, and chromatography.[4] This process can

yield semi-purified fractions or highly pure Fluopsin C.[1]

Table 2: Parameters for Fluopsin C Purification
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Step Parameter/Reagent Specification Reference

Supernatant

Preparation
Acidification

Adjust to pH 4.0 with 1

M HCl
[4]

Drying 48 hours at 60 °C [4]

Solvent Extraction Solvent Dichloromethane [4][9]

Ratio (Solvent:Dried

Extract)

2:1 (v/v), repeated

three times
[4]

Concentration Rotary evaporation [4][9]

Chromatography Method

Flash

Chromatography (two

sequential

procedures)

[3][4]

Column
C18 (5 µm × 4.6 mm

× 250 mm)
[3]

Mobile Phase

Gradient of acidified

ultrapure water (1%

v/v acetic acid) to

acetonitrile

[3]

Detection 262 nm [3]

Purity Achieved 90.45% [3]

Experimental Protocol: Purification of Fluopsin C

Supernatant Treatment:

1. Take the cell-free supernatant and acidify it to pH 4.0 using a 1 M HCl solution.

2. Centrifuge again under the same conditions (9,000 rpm, 4 °C, 15 min) to remove any

precipitates.

3. Dry the acidified supernatant for 48 hours at 60 °C.[4]
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Liquid-Liquid Extraction:

1. Perform a liquid-liquid extraction on the dried extract using dichloromethane at a 1:2 (v/v)

ratio.

2. Repeat the extraction three times to maximize the recovery of Fluopsin C.

3. Collect the dichloromethane phase and concentrate it using a rotary evaporator.[4]

Flash Chromatography:

1. Subject the concentrated dichloromethane extract to two sequential flash chromatography

procedures for purification.[4]

2. For analytical confirmation, use a C18 column (5 µm × 4.6 mm × 250 mm).

3. Elute the compound using a gradient system of acidified ultrapure water (1% v/v acetic

acid) to acetonitrile.

4. Monitor the elution at a wavelength of 262 nm. Pure Fluopsin C is expected to elute as a

distinct peak.[3]
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Fluopsin C Purification Workflow
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Fluopsin C Purification Workflow

Biosynthesis of Fluopsin C
The biosynthesis of Fluopsin C in Pseudomonas aeruginosa is a five-enzyme pathway that

starts with L-cysteine.[7][10] This pathway is encoded by the flc gene cluster (PA3515–PA3519)

and is induced by elevated copper concentrations.[7] The enzymes involved are FlcB, FlcE,

FlcD, FlcC, and FlcA.[1][7]
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Table 3: Key Enzymes and Reactions in Fluopsin C Biosynthesis

Enzyme Reaction Precursor Product

FlcB
Conjugation of L-

cysteine with fumarate
L-cysteine, Fumarate Precursor 2

FlcE

Oxidative

decarboxylation and

N-hydroxylation

Precursor 2 Precursor 3

FlcD Methylene excision Precursor 3 Precursor 4

FlcC
Removal of the

succinyl group
Precursor 4 Precursor 5

FlcA
Methylation (uses

SAM)
Precursor 5

Cu-free Fluopsin

(Precursor 6)

Reference for all entries in the table:[1]

The final step involves the chelation of a copper ion by two molecules of the N-

methylthiohydroxamate ligand to form the active Fluopsin C complex.[7]

Fluopsin C Biosynthetic Pathway

L-Cysteine Precursor 2
FlcB

Precursor 3
FlcE

Precursor 4
FlcD

Precursor 5
FlcC

Cu-free Fluopsin
FlcA

Fluopsin C
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Fluopsin C Biosynthetic Pathway

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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